IDO1 Inhibitory Potency: 4-Methyl-7-aminoindoline Demonstrates Sub-200 nM Activity in Human Whole Blood
4-Methyl-2,3-dihydro-1H-indol-7-amine (reported as 4-methylindolin-7-amine) exhibits an IC50 of 158 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) in an IFNγ/LPS-stimulated human whole blood assay [1]. In the same whole blood assay system, a structurally distinct IDO1 inhibitor scaffold containing an indoline core was reported to have an IC50 of 261 nM in IFNγ-stimulated human HeLa cells [2]. The whole blood assay represents a physiologically relevant system that accounts for plasma protein binding and cellular uptake, making this potency value directly informative for translational relevance.
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 158 nM |
| Comparator Or Baseline | Alternative IDO1 inhibitor (indoline-containing scaffold): IC50 = 261 nM |
| Quantified Difference | ~1.65-fold more potent (lower IC50 by 103 nM) |
| Conditions | Human whole blood stimulated with IFNγ/LPS, 4 hr preincubation + 18 hr incubation |
Why This Matters
For procurement decisions in immuno-oncology drug discovery programs targeting IDO1, the 158 nM whole blood IC50 provides a quantitative potency benchmark that cannot be assumed for unsubstituted indolin-7-amine or alternative indoline scaffolds without 4-methyl substitution.
- [1] BindingDB. BDBM50550033 / CHEMBL4791270. Affinity Data: IC50 = 158 nM. Target: Indoleamine 2,3-dioxygenase 1 (Human). Assay: IFNγ/LPS-stimulated human whole blood. View Source
- [2] BindingDB. BDBM50550033. Affinity Data: IC50 = 261 nM. Target: Indoleamine 2,3-dioxygenase 1 (Human). Assay: IFNγ-stimulated human HeLa cells. View Source
